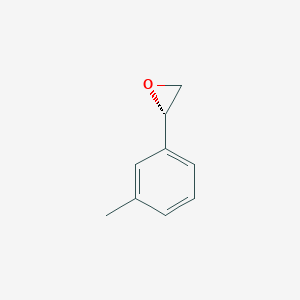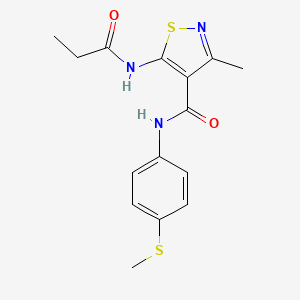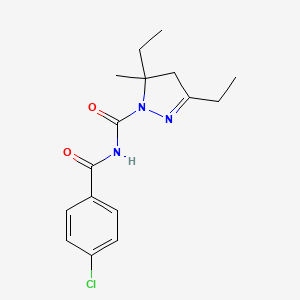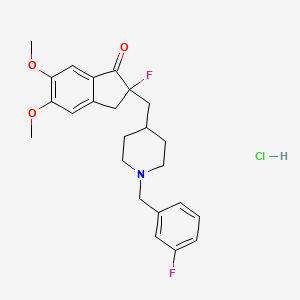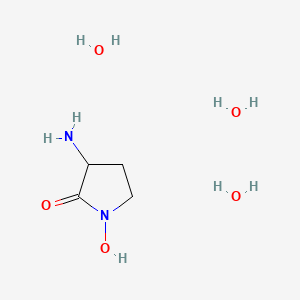
HA-966 trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HA-966 trihydrate, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound used in scientific research. It functions as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist with low efficacy partial agonist properties. This compound has shown neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HA-966 trihydrate involves the reaction of 3-amino-2-pyrrolidinone with hydroxylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound can be crystallized from aqueous solutions to obtain the trihydrate form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
HA-966 trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or aminated derivatives, while substitution reactions can produce a range of substituted pyrrolidinone compounds.
Aplicaciones Científicas De Investigación
HA-966 trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies involving glycine and NMDA receptors to understand their roles in cellular processes.
Medicine: Investigated for its potential neuroprotective and anticonvulsant properties, making it a candidate for treating neurological disorders.
Mecanismo De Acción
HA-966 trihydrate exerts its effects by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. The compound also has partial agonist activity at the glycine receptor, contributing to its neuroprotective and anticonvulsant effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Rapastinel: Another NMDA receptor antagonist with neuroprotective properties.
NRX-1074: A derivative of Rapastinel with similar pharmacological effects.
γ-Hydroxybutyric acid (GHB): A compound with sedative effects, though it acts on different receptors.
Uniqueness
HA-966 trihydrate is unique due to its dual activity as both an NMDA receptor antagonist and a glycine receptor partial agonist. This dual action contributes to its diverse pharmacological effects, distinguishing it from other similar compounds .
Propiedades
Número CAS |
75195-65-2 |
|---|---|
Fórmula molecular |
C4H14N2O5 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-amino-1-hydroxypyrrolidin-2-one;trihydrate |
InChI |
InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |
Clave InChI |
FACLDTMMBAIVFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1N)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


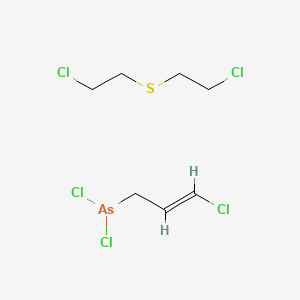
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
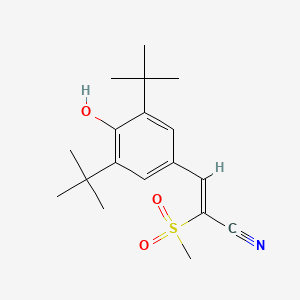
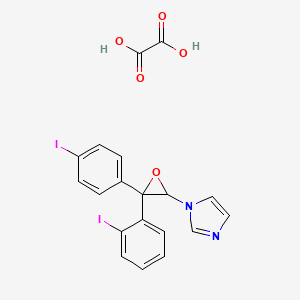
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
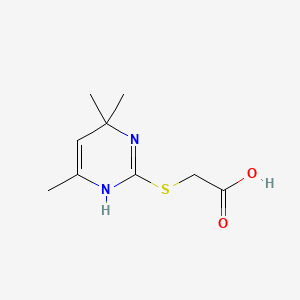


![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
